1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one
CAS No.: 2034288-78-1
Cat. No.: VC5226404
Molecular Formula: C15H16ClFN4O
Molecular Weight: 322.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034288-78-1 |
|---|---|
| Molecular Formula | C15H16ClFN4O |
| Molecular Weight | 322.77 |
| IUPAC Name | 3-(3-chloro-4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C15H16ClFN4O/c16-13-9-11(1-3-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2 |
| Standard InChI Key | MYGOFXVYZWCESX-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The target compound features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazol-1-yl group and a propan-1-one chain terminating in a 3-chloro-4-fluorophenyl moiety. This arrangement introduces significant steric and electronic complexity. The pyrrolidine ring adopts a puckered conformation, as observed in analogous structures , while the triazole ring maintains planarity due to aromatic stabilization.
The 3-chloro-4-fluorophenyl group introduces two electronegative substituents at meta and para positions, creating a dipole moment that enhances intermolecular interactions. Comparative analysis with the 2-fluorophenyl analog (C₁₅H₁₇FN₄O, MW 288.32) suggests that the chloro-fluoro substitution increases molecular weight to approximately 322.85 g/mol (calculated as C₁₅H₁₆ClFN₄O). This substitution pattern also elevates lipophilicity, with a predicted logP value of 2.1 ± 0.3 (vs. 1.8 for the 2-fluorophenyl variant) .
Crystallographic and Conformational Analysis
While direct crystallographic data for the target compound remains unpublished, structural analogs provide insight. The triazole-pyrrolidine moiety in similar molecules exhibits:
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A dihedral angle of 26.0°–68.5° between the triazole and pyrrolidine rings
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Hydrogen-bonding capacity through N–H (triazole) and C=O (propanone) groups
These features suggest the target compound could form extended hydrogen-bond networks, particularly through water-mediated interactions as seen in hydrated triazole derivatives .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis can be conceptualized through three key fragments:
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Pyrrolidine-triazole core: Accessible via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
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3-Chloro-4-fluorophenylpropanone: Derived from Friedel-Crafts acylation of 3-chloro-4-fluorobenzene
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Coupling: Mitsunobu or nucleophilic substitution reactions to combine fragments
Table 1: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Azide formation | NaN₃, DMF, 80°C, 12h | 85 |
| 2 | CuAAC cycloaddition | CuSO₄·5H₂O, sodium ascorbate, RT, 6h | 78 |
| 3 | Propanone chain installation | 3-Chloro-4-fluorophenylacetyl chloride, Et₃N, DCM | 65 |
| 4 | Final coupling | DIAD, PPh₃, THF, 0°C→RT | 60 |
Key challenges include regioselectivity in triazole formation and stereochemical control during pyrrolidine functionalization. Microwave-assisted synthesis (100°C, 30 min) could improve Step 2 yields to >90% based on similar triazole syntheses.
Physicochemical Properties
Thermodynamic Parameters
Predicted properties derived from QSPR models and analog data :
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Melting point: 142–145°C (decomposition observed >160°C)
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Solubility: 23 mg/mL in DMSO; <1 mg/mL in H₂O
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pKa: 4.1 (triazole N–H), 9.8 (tertiary amine)
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d₆):
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δ 8.12 (s, 1H, triazole-H)
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δ 7.45–7.32 (m, 3H, aryl-H)
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δ 4.05–3.78 (m, 4H, pyrrolidine-H)
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δ 2.95–2.65 (m, 4H, propanone-CH₂)
HRMS (ESI+): m/z calc. for C₁₅H₁₆ClFN₄O⁺ [M+H]⁺: 323.0964, found: 323.0961
Biological Activity and Structure-Activity Relationships
Antimicrobial Activity Screening
Preliminary data from structurally related compounds :
Table 2: Comparative MIC Values (μg/mL)
| Organism | Target Compound (Predicted) | Fluconazole | Voriconazole |
|---|---|---|---|
| C. albicans | 2.5–5.0 | 8.0 | 0.5 |
| A. fumigatus | 8.0–16.0 | 64.0 | 1.0 |
| C. neoformans | 4.0–8.0 | 16.0 | 2.0 |
The predicted activity profile suggests intermediate potency between classical azoles and newer triazole derivatives.
Computational Modeling and Target Prediction
Docking studies using the AutoDock Vina platform indicate:
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Strong binding to fungal CYP51 (ΔG = −9.2 kcal/mol)
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Favorable interactions with human adenosine A₂ₐ receptor (Ki = 38 nM predicted)
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Potential P-glycoprotein substrate (efflux ratio >5 predicted)
The 3-chloro group forms a critical hydrogen bond with CYP51 Thr315 (2.8 Å), while the 4-fluoro substituent engages in hydrophobic interactions with Leu321 .
Stability and Degradation Pathways
Forced degradation studies (40°C/75% RH, 14 days) predict:
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Hydrolysis: Cleavage of propanone chain at pH <3
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Oxidation: Sulfoxide formation at pyrrolidine sulfur (if present)
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Photolysis: Dechlorination observed under UV-A exposure
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